Acetyl 2-chlorooctaneperoxoate
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Overview
Description
Acetyl 2-chlorooctaneperoxoate is an organic peroxide compound characterized by the presence of an acetyl group, a chlorinated octane chain, and a peroxoate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetyl 2-chlorooctaneperoxoate typically involves the reaction of 2-chlorooctanol with acetyl chloride in the presence of a peroxide source. The reaction is carried out under controlled conditions to ensure the formation of the desired peroxoate compound. Common reagents used in this synthesis include acetic anhydride and hydrogen peroxide, with the reaction often catalyzed by acids such as sulfuric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. Safety measures are crucial due to the reactive nature of peroxides.
Chemical Reactions Analysis
Types of Reactions
Acetyl 2-chlorooctaneperoxoate undergoes several types of chemical reactions, including:
Oxidation: The peroxoate group can participate in oxidation reactions, often leading to the formation of ketones or aldehydes.
Reduction: Reduction of the peroxoate group can yield alcohols or other reduced species.
Substitution: The chlorine atom in the octane chain can be substituted by other nucleophiles, leading to a variety of substituted products
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
Major products formed from these reactions include various substituted octanes, alcohols, and ketones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Acetyl 2-chlorooctaneperoxoate has several scientific research applications:
Chemistry: Used as an oxidizing agent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential effects on biological systems, including its role as a reactive oxygen species (ROS) generator.
Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs that release active compounds upon decomposition.
Industry: Utilized in polymerization reactions and as an initiator for various industrial processes .
Mechanism of Action
The mechanism of action of Acetyl 2-chlorooctaneperoxoate involves the generation of reactive oxygen species (ROS) through the decomposition of the peroxoate group. These ROS can interact with various molecular targets, leading to oxidative stress and subsequent biological effects. The compound’s acetyl group can also participate in acetylation reactions, modifying proteins and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Acetyl 2-chlorooctaneperoxoate include other organic peroxides such as benzoyl peroxide and tert-butyl hydroperoxide. These compounds share the peroxoate functional group but differ in their specific structures and reactivity.
Uniqueness
Its ability to undergo a variety of chemical reactions and generate ROS makes it a versatile compound in both research and industrial contexts .
Properties
CAS No. |
40742-96-9 |
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Molecular Formula |
C10H17ClO4 |
Molecular Weight |
236.69 g/mol |
IUPAC Name |
acetyl 2-chlorooctaneperoxoate |
InChI |
InChI=1S/C10H17ClO4/c1-3-4-5-6-7-9(11)10(13)15-14-8(2)12/h9H,3-7H2,1-2H3 |
InChI Key |
HYIHPIVFLYWQEM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C(=O)OOC(=O)C)Cl |
Origin of Product |
United States |
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